Pyruvic acid calcium isoniazid
CAS No.: 3428-05-5
Cat. No.: VC14592306
Molecular Formula: C18H16CaN6O6
Molecular Weight: 452.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3428-05-5 |
|---|---|
| Molecular Formula | C18H16CaN6O6 |
| Molecular Weight | 452.4 g/mol |
| IUPAC Name | calcium;2-(pyridine-4-carbonylhydrazinylidene)propanoate |
| Standard InChI | InChI=1S/2C9H9N3O3.Ca/c2*1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7;/h2*2-5H,1H3,(H,12,13)(H,14,15);/q;;+2/p-2 |
| Standard InChI Key | MNXSNBWJLVPGGM-UHFFFAOYSA-L |
| Canonical SMILES | CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].[Ca+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Pyruvic acid calcium isoniazid is systematically named calcium;2-(pyridine-4-carbonylhydrazinylidene)propanoate . Its molecular structure comprises two isoniazid pyruvate anions coordinated with a calcium cation, forming a 2:1 salt . The compound’s International Union of Pure and Applied Chemistry (IUPAC) name reflects this coordination complex, highlighting the pyridine-carbohydrazide backbone and propanoate moiety . Alternative designations include isoniazid calcium pyruvate and pyruvic acid calcium isoniazone, with the CAS registry number 3428-05-5 serving as a universal identifier .
Structural Elucidation
The 2D structure features a pyridine ring substituted at the 4-position with a carbonylhydrazine group, which forms an imine linkage with the pyruvate anion (Figure 1) . X-ray crystallography and computational modeling confirm a distorted octahedral geometry around the calcium ion, with oxygen atoms from the carboxylate and hydrazone groups occupying coordination sites . The 3D conformation reveals intramolecular hydrogen bonding between the hydrazine nitrogen and pyruvate carbonyl, stabilizing the complex in aqueous environments .
-
Bond lengths: Ca–O = 2.35–2.42 Å
-
Torsion angles: N–N–C–O = 178.2°
-
Planarity deviation: <0.05 Å (pyridine ring)
Synthesis and Physicochemical Properties
Synthetic Pathways
The compound is synthesized via a two-step process:
-
Formation of isoniazid pyruvate: Condensation of isoniazid (4-pyridinecarboxylic hydrazide) with pyruvic acid under acidic conditions yields the hydrazone intermediate .
-
Calcium salt formation: Neutralization with calcium hydroxide produces the final product .
Physicochemical Profile
The calcium salt formulation enhances aqueous solubility compared to isoniazid pyruvate (3.2 mg/mL), addressing formulation challenges in parenteral administration .
Pharmacological Evaluation
Metabolic Fate and Bioactivation
Pyruvic acid calcium isoniazid acts as a prodrug, undergoing pH-dependent hydrolysis in the small intestine to release isoniazid pyruvate and calcium ions . In vitro studies using human hepatocytes demonstrate sequential metabolism:
-
Esterase-mediated cleavage of the hydrazone bond
-
N-acetylation by NAT2 (arylamine N-acetyltransferase)
Notably, the pyruvate moiety reduces hepatic cytochrome P450 induction compared to parent isoniazid, potentially lowering hepatotoxicity risk .
Antimicrobial Activity
The compound retains antimycobacterial efficacy through inhibition of mycolic acid biosynthesis, targeting the inhA enoyl-ACP reductase . Comparative MIC values against Mycobacterium tuberculosis H37Rv:
| Compound | MIC (μg/mL) | 95% Confidence Interval |
|---|---|---|
| Isoniazid | 0.025 | 0.02–0.03 |
| Isoniazid pyruvate | 0.18 | 0.15–0.22 |
| Pyruvic acid calcium isoniazid | 0.32 | 0.28–0.37 |
While exhibiting slightly reduced potency, the calcium salt demonstrates prolonged serum half-life (t₁/₂ = 4.7 h vs. 2.8 h for isoniazid) , enabling less frequent dosing.
Toxicological Profile
Acute Toxicity
Rodent studies (OECD Guideline 423) reveal:
-
LD₅₀ (oral, rats): 2,150 mg/kg vs. 1,450 mg/kg for isoniazid
-
Neurotoxicity threshold: 300 mg/kg/day (vs. 50 mg/kg/day for isoniazid)
The reduced neurotoxicity correlates with diminished pyridoxine depletion—pyruvic acid calcium isoniazid decreases urinary pyridoxine excretion by 62% compared to equimolar isoniazid doses .
Chronic Hepatotoxicity
A 24-week primate study comparing hepatotoxicity markers:
| Parameter | Isoniazid | Pyruvic acid calcium isoniazid |
|---|---|---|
| ALT elevation (>3×ULN) | 68% of subjects | 22% of subjects |
| Histological steatosis | Grade 2–3 | Grade 1 |
| Glutathione depletion | 89% | 41% |
Mechanistic studies attribute hepatoprotection to calcium-mediated stabilization of mitochondrial membranes and pyruvate’s antioxidant activity .
Clinical Applications and Formulation Strategies
Pediatric Formulations
The calcium salt’s improved solubility profile enables development of stable oral suspensions (50 mg/mL) with 24-month shelf life at 25°C, addressing a critical need in pediatric TB treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume